7-Azido-1H-pyrazolo[3,4-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918485-13-9 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
7-azido-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H4N6/c7-12-11-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) |
InChI Key |
LNWZVNMVNHJWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Azido 1h Pyrazolo 3,4 C Pyridine
Retrosynthetic Analysis and Key Disconnections for the Pyrazolo[3,4-C]pyridine Core
A logical retrosynthetic analysis of the 7-Azido-1H-pyrazolo[3,4-C]pyridine core, also known as 7-azido-7-aza-indazole, reveals several key disconnections. The most apparent disconnection is the C7-N₃ bond, leading back to a C7-functionalized pyrazolo[3,4-C]pyridine precursor. A suitable leaving group at the C7 position, such as a halogen, is an ideal synthetic handle for the introduction of the azide (B81097). This leads to a primary precursor, 7-halo-1H-pyrazolo[3,4-C]pyridine.
Further deconstruction of the pyrazolo[3,4-C]pyridine core itself can proceed via two main strategies:
Annulation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270): This common approach involves the cyclization of a hydrazine (B178648) or a substituted hydrazine with a suitably functionalized pyridine. For the target scaffold, this would entail a 2,3-difunctionalized pyridine, for instance, a 2-halo-3-cyanopyridine or a 2-hydrazino-3-carbonylpyridine derivative.
Annulation of a pyridine ring onto a pre-existing pyrazole: This less common route would start from a 3,4-disubstituted pyrazole and build the pyridine ring. For instance, a condensation reaction between a 4-amino-3-functionalized pyrazole and a three-carbon electrophilic synthon.
The former strategy, building the pyrazole onto a pyridine, is generally more prevalent in the literature for this class of compounds.
Strategic Introduction of the Azido (B1232118) Moiety at the C7 Position
The introduction of the azido group at the C7 position is a critical step and can be achieved through either direct or indirect methods.
Direct Azidation Protocols
Direct azidation typically involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C7 position by an azide salt. The pyridine-like nitrogen atom in the pyrazolo[3,4-C]pyridine ring activates the C7 position (para to the nitrogen) towards nucleophilic attack, facilitating this transformation.
A 7-halo-1H-pyrazolo[3,4-C]pyridine, particularly the chloro- or iodo-derivative, serves as an excellent substrate for this reaction. The reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction may be performed at elevated temperatures to ensure a reasonable reaction rate. The reactivity of the leaving group generally follows the order I > Br > Cl > F for SNAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step, although for highly activated systems, the order can be F > Cl > Br > I.
Table 1: Representative Conditions for Direct Azidation of 7-Halo-1H-pyrazolo[3,4-C]pyridine
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
| 7-Chloro-1H-pyrazolo[3,4-C]pyridine | Sodium Azide | DMF | 80-120 | 4-12 |
| 7-Iodo-1H-pyrazolo[3,4-C]pyridine | Sodium Azide | DMSO | 60-100 | 2-8 |
| 7-Chloro-1H-pyrazolo[3,4-C]pyridine | Trimethylsilyl (B98337) Azide | Acetonitrile | Reflux | 6-18 |
Indirect Routes via Precursor Functionalization and Subsequent Azide Incorporation
Indirect methods offer alternative pathways to the target compound, particularly if the direct azidation proves to be low-yielding or incompatible with other functional groups in the molecule.
One plausible indirect route involves the conversion of a 7-amino-1H-pyrazolo[3,4-C]pyridine. The amino group can be transformed into a diazonium salt using a diazotizing agent such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then be reacted with sodium azide to yield the desired 7-azido product. This method is a standard transformation in aromatic chemistry.
Another indirect approach could start from 7-hydrazinyl-1H-pyrazolo[3,4-C]pyridine. Oxidation of the hydrazinyl group can lead to the formation of the azide, although this method is less common and may require specific oxidizing agents to avoid side reactions.
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. For the direct azidation route, several parameters can be optimized:
Solvent: The choice of a polar aprotic solvent is crucial for dissolving the azide salt and promoting the SNAr mechanism. DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are common choices.
Temperature: The reaction temperature needs to be carefully controlled to balance the reaction rate with potential decomposition of the starting materials or the product, as organic azides can be thermally unstable.
Catalysis: In some cases, phase-transfer catalysts can be employed to enhance the solubility and reactivity of the azide salt, potentially allowing for lower reaction temperatures and shorter reaction times.
Azide Source: While sodium azide is the most common reagent, other sources like trimethylsilyl azide (TMSN₃) can be used, sometimes offering milder reaction conditions.
Table 2: Optimization Parameters for Direct Azidation
| Parameter | Variation | Expected Outcome |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Improved solubility of reagents, altered reaction rate |
| Temperature | 50 - 150 °C | Increased reaction rate, potential for side reactions/decomposition |
| Catalyst | Tetrabutylammonium bromide, 18-Crown-6 | Enhanced nucleophilicity of azide, improved yield |
| Azide Reagent | NaN₃, KN₃, TMSN₃ | Altered reactivity and work-up procedure |
Development of Sustainable and Scalable Synthetic Pathways for this compound
For the large-scale production of this compound, the development of sustainable and scalable synthetic pathways is paramount. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
Use of Greener Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally benign alternatives where possible.
Process Safety: Organic azides are potentially explosive and require careful handling, especially on a large scale. The development of flow chemistry processes can mitigate these risks by minimizing the amount of hazardous material present at any given time.
Purification: Minimizing the need for chromatographic purification by developing reaction conditions that lead to high purity crude products that can be purified by crystallization or precipitation.
Recent advances in flow chemistry offer a promising avenue for the safe and scalable synthesis of azido compounds. The controlled mixing and rapid heat exchange in microreactors can allow for the use of higher temperatures and concentrations, leading to significantly reduced reaction times while maintaining a high level of safety.
Mechanistic Investigations of Reactions Involving 7 Azido 1h Pyrazolo 3,4 C Pyridine
Exploration of Azido (B1232118) Group Reactivity Pathways
The azido group is a versatile functional group known for its ability to undergo a variety of transformations, most notably through the generation of highly reactive nitrene intermediates and participation in cycloaddition reactions.
The decomposition of organic azides, including 7-azido-1H-pyrazolo[3,4-c]pyridine, can be induced either thermally or photochemically to generate a highly reactive nitrene intermediate. rsc.orgscispace.comresearchgate.net This process involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction forward.
The initial and rate-determining step in both thermal and photochemical decomposition is the formation of the corresponding nitrene. scispace.com Computational studies on prototypical azides, such as isopropyl azide (B81097), have shown that the decomposition can proceed through two main pathways: a spin-allowed singlet path and a spin-forbidden triplet path. rsc.org
Thermal Decomposition: In the ground state (S₀), the azide can overcome an activation barrier to form the singlet nitrene. This process can occur via a concerted mechanism or a stepwise mechanism involving a transition state. rsc.org
Photochemical Decomposition: Upon absorption of light, the azide is excited to an electronically excited state (S₁). From this state, it can readily dissociate to form the singlet nitrene. scispace.com
The generated nitrene is a highly electrophilic species that can undergo various subsequent reactions, including intramolecular cyclization, insertion into C-H or N-H bonds, or rearrangement. For instance, studies on 2-azidopyridines have shown that the initially formed 2-pyridylnitrene can undergo a rapid and reversible ring expansion to a 1,3-diazacycloheptatetraene intermediate. uq.edu.au A similar rearrangement could be envisioned for the nitrene derived from this compound.
| Feature | Thermal Generation | Photochemical Generation |
| Initiation | Heat | Light (UV irradiation) |
| Initial Product | Primarily singlet nitrene | Singlet nitrene |
| Reaction Control | Temperature dependent | Wavelength dependent |
| Potential Side Reactions | Can lead to complex mixtures due to higher temperatures | Often cleaner, allowing for more selective reactions at lower temperatures |
The azido group can act as a 1,3-dipole in [3+2] dipolar cycloaddition reactions with various dipolarophiles, which are molecules containing a double or triple bond. nih.govwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings, such as triazoles. wikipedia.org
The mechanism of the [3+2] cycloaddition is generally considered to be a concerted pericyclic reaction, where the new bonds are formed in a single transition state. nih.gov The regioselectivity of the reaction, which determines the orientation of the dipole and dipolarophile in the product, is governed by both electronic and steric factors. youtube.com
For this compound, the azido group can react with a variety of dipolarophiles to afford novel fused heterocyclic systems. Examples of potential dipolarophiles include:
Alkynes: Reaction with terminal or internal alkynes would lead to the formation of 1,2,3-triazole derivatives. The copper-catalyzed version of this reaction, known as "click chemistry," is particularly efficient and regioselective. youtube.com
Alkenes: Cycloaddition with alkenes would yield triazoline rings, which can be stable or undergo further transformations.
Nitriles: Reaction with nitriles can lead to the formation of tetrazole rings.
The choice of dipolarophile allows for the introduction of a wide range of substituents and functionalities, providing a modular approach to the synthesis of complex molecules based on the pyrazolo[3,4-c]pyridine scaffold.
Reactivity of the Pyrazolo[3,4-C]pyridine Heterocyclic Core
The pyrazolo[3,4-c]pyridine ring system itself is an interesting platform for further functionalization through aromatic substitution reactions. The electronic nature of the fused rings, with the electron-donating pyrazole (B372694) ring and the electron-deficient pyridine (B92270) ring, influences the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) on pyridine and its fused derivatives is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. researchgate.net However, the presence of activating groups can facilitate such reactions. In the case of pyrazolo[3,4-c]pyridine, the fused pyrazole ring can influence the reactivity of the pyridine ring.
Studies on related pyrazolopyrimidine systems have shown that electrophilic substitution, such as bromination, iodination, and nitration, can occur on the pyrimidine (B1678525) ring. mdpi.com For this compound, electrophilic attack would likely be directed to specific positions on the heterocyclic core, influenced by the combined directing effects of the fused pyrazole ring, the pyridine nitrogen, and the azido group. The precise regioselectivity would need to be determined experimentally and supported by computational studies.
Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient heterocyclic systems like pyridine. stackexchange.com The nitrogen atom in the pyridine ring activates the α (C2 and C6) and γ (C4) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. stackexchange.com
In the context of pyrazolo[3,4-c]pyridine, the positions on the pyridine ring are susceptible to nucleophilic attack, especially if a good leaving group is present. Research on the synthesis of substituted pyrazolo[3,4-b]pyridines has demonstrated that nucleophilic displacement of a chloro group at the C4 position is a key step in the synthesis of various derivatives. nih.gov Similarly, for this compound, if a suitable leaving group were present on the pyridine portion of the molecule, it could be displaced by a variety of nucleophiles.
Furthermore, the synthesis of pyrazolo[3,4-c]pyridines can be achieved through intramolecular aromatic nucleophilic substitution. researchgate.net This highlights the inherent reactivity of the pyridine ring towards nucleophiles.
| Reaction Type | Preferred Positions | Rationale |
| Electrophilic Aromatic Substitution | C3, C5 | The electron-withdrawing nitrogen deactivates all positions, but C3 and C5 are less deactivated than C2, C4, and C6. |
| Nucleophilic Aromatic Substitution | C2, C4, C6 | The nitrogen atom stabilizes the negative charge in the intermediate (Meisenheimer complex) through resonance. stackexchange.com |
Influence of Solvent Environment on Reaction Kinetics and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. This is particularly true for reactions involving polar or charged intermediates, as is often the case in the chemistry of this compound.
The polarity of the solvent can influence the rate of nitrene formation from the azide. More polar solvents can stabilize the transition state leading to nitrene formation, potentially accelerating the reaction. In the context of [3+2] dipolar cycloadditions, the solvent can affect the stability of both the 1,3-dipole and the dipolarophile, thereby influencing the reaction rate and, in some cases, the regioselectivity.
A study on the photolysis of a related azidopyrazolopyridazine derivative in different solvents demonstrated that the reaction pathway is highly dependent on the solvent. researchgate.net In non-participating solvents, the photolytically generated nitrene underwent ring-opening, while in solvents like toluene (B28343) or anisole, the nitrene reacted directly with the solvent. researchgate.net This illustrates the critical role of the solvent in directing the reactivity of the intermediate nitrene.
Furthermore, studies on the effect of solvent on the 1H-NMR chemical shifts of a related azido-substituted pyridazine (B1198779) showed that the chemical shifts of protons are influenced by the dielectric constant of the solvent. researchcommons.org This suggests that the electronic distribution within the molecule is sensitive to the solvent environment, which in turn can affect its reactivity.
| Reaction | Potential Solvent Influence |
| Nitrene Formation | Polar solvents may stabilize the transition state, affecting the reaction rate. |
| [3+2] Dipolar Cycloaddition | Solvent polarity can influence the stability of reactants and the transition state, impacting reaction rate and regioselectivity. |
| Nucleophilic Aromatic Substitution | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and leave the nucleophile reactive. |
Role of Catalysis in Directing Reaction Outcomes
The azido group (–N₃) is a versatile functional group that can undergo a variety of transformations, most notably 1,3-dipolar cycloadditions and nitrene-mediated reactions. The choice of transition metal catalyst is crucial as it can modulate the reactivity of the azide and influence the regioselectivity and chemoselectivity of the reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The most prominent reaction of organic azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction typically leads to the exclusive formation of 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, its reaction with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, would be expected to yield the corresponding 1-(1H-pyrazolo[3,4-c]pyridin-7-yl)-4-substituted-1H-1,2,3-triazole. nih.gov The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide, leading to the triazole product. wikipedia.orgacs.org The reaction is highly efficient and tolerates a wide range of functional groups.
Rhodium-Catalyzed Reactions:
Rhodium catalysts offer alternative reaction pathways for organic azides. Depending on the catalyst and reaction conditions, rhodium can catalyze both cycloadditions and reactions involving nitrene intermediates. acs.orgnih.gov For instance, rhodium(II) carboxylate catalysts are known to react with azides to form rhodium-nitrenoid species. These intermediates can then undergo intramolecular C-H amination if a suitable C-H bond is available, or participate in intermolecular reactions. acs.org In the case of this compound, a rhodium catalyst could potentially facilitate an intramolecular C-H amination, leading to a fused tricyclic system, or react with other substrates present in the reaction mixture.
Furthermore, rhodium catalysis can also influence the regioselectivity of azide-alkyne cycloadditions, sometimes favoring the formation of the 1,5-disubstituted triazole isomer, in contrast to the 1,4-selectivity of copper catalysts. nih.gov
Illustrative Data on Catalyst-Directed Outcomes:
The following tables, while hypothetical for the specific substrate this compound, are based on established catalytic trends for organic azides and serve to illustrate the directing role of the catalyst.
Table 1: Catalyst-Dependent Regioselectivity in the Cycloaddition of this compound with Phenylacetylene
| Catalyst | Product(s) | Predominant Isomer | Expected Yield (%) |
| Cu(I) | 1-(1H-pyrazolo[3,4-c]pyridin-7-yl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted | >95 |
| Ru(II) | 1-(1H-pyrazolo[3,4-c]pyridin-7-yl)-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted | High |
| Rh(II) | Mixture of 1,4- and 1,5-disubstituted triazoles | Varies with ligand | Moderate to High |
Table 2: Potential Catalyst-Directed Reactions of this compound
| Catalyst System | Reactant(s) | Expected Major Product | Reaction Pathway |
| [Rh₂(OAc)₄] | None (intramolecular) | Fused tricyclic amine | Intramolecular C-H Amination |
| Pd(PPh₃)₄ | Allyl acetate | 7-Allylamino-1H-pyrazolo[3,4-c]pyridine | Allylic Amination |
| FeCl₂ / Azidoperiodinane | Enamide | Oxyazidated derivative | Oxyazidation |
These examples underscore the critical role of the catalyst in determining the reaction outcome. By carefully selecting the transition metal and its ligand sphere, chemists can steer the reactivity of this compound towards the synthesis of a diverse array of complex nitrogen-containing heterocyclic structures. Further empirical studies on this specific molecule are needed to fully elucidate the mechanistic nuances and optimize reaction conditions for each catalytic system.
Derivatization and Functionalization Strategies of 7 Azido 1h Pyrazolo 3,4 C Pyridine
Transformations Capitalizing on the Azido (B1232118) Group
The azido group is a high-energy functional group that serves as a versatile precursor for a wide range of chemical transformations. Its ability to be converted into amines, participate in cycloadditions, and form nitrene intermediates makes it a valuable handle for introducing molecular diversity.
One of the most fundamental transformations of the azido group is its reduction to a primary amine. This conversion opens up a vast chemical space, as the resulting 7-amino-1H-pyrazolo[3,4-c]pyridine can be further derivatized into a variety of amides and other nitrogen-containing functional groups. A synthetic route toward the preparation of 7-aminopyrazolo[3,4-c]pyridine has been developed, highlighting its utility as a scaffold for compounds of pharmacological interest. researchgate.net
Common methods for the reduction of aryl azides to primary amines are highly efficient and tolerate a wide range of other functional groups. masterorganicchemistry.com These methods include:
Catalytic Hydrogenation: This is a classic and clean method, typically employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Staudinger Reaction: This reaction involves the treatment of the azide (B81097) with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate, which is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide.
Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts can also effect this transformation.
Once the 7-amino-1H-pyrazolo[3,4-c]pyridine is obtained, it can readily undergo acylation with various acylating agents (such as acid chlorides, anhydrides, or carboxylic acids with coupling agents) to form a diverse library of amido derivatives. researchgate.netnih.gov The synthesis of amide derivatives from related pyrazolo[3,4-b]pyridine-3-amine precursors has been extensively reported, demonstrating the feasibility of this approach. researchgate.net
Table 1: Hypothetical Reductive Transformations and Subsequent Amide Formation
| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reagent | Final Product Type |
|---|---|---|---|---|
| 7-Azido-1H-pyrazolo[3,4-c]pyridine | H₂, Pd/C | 7-Amino-1H-pyrazolo[3,4-c]pyridine | Acetyl chloride | 7-Acetamido-1H-pyrazolo[3,4-c]pyridine |
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for forming stable 1,2,3-triazole rings. masterorganicchemistry.comnih.gov This reaction can be performed using two main strategies, both of which are applicable to this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide, leading exclusively to the 1,4-disubstituted triazole isomer. nih.govacs.org The reaction is known for its reliability, mild conditions, and high yields. mdpi.com The versatility of CuAAC allows for the conjugation of the pyrazolo[3,4-c]pyridine scaffold to a wide array of molecules, including peptides, fluorophores, and other complex structures, provided they bear a terminal alkyne. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the use of a potentially toxic copper catalyst is undesirable (e.g., in biological systems), SPAAC offers a powerful alternative. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts rapidly and selectively with an azide without the need for a catalyst. magtech.com.cnrsc.orgnih.gov The driving force for the reaction is the relief of ring strain in the cycloalkyne. rsc.org This strategy facilitates the development of modular platforms for targeted imaging and therapy. nih.govnih.gov
Table 2: Illustrative Azide-Alkyne Cycloaddition Reactions
| Azide Substrate | Alkyne Partner | Reaction Type | Catalyst/Conditions | Product |
|---|---|---|---|---|
| This compound | Phenylacetylene | CuAAC | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 7-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazolo[3,4-c]pyridine |
| This compound | Propargyl alcohol | CuAAC | Cu(I) source | (1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)-1H-1,2,3-triazol-4-yl)methanol |
| This compound | Dibenzocyclooctyne (DBCO) | SPAAC | None (physiological conditions) | Dibenzocyclooctatetraene-fused triazolo-pyrazolo[3,4-c]pyridine adduct |
The azido group can serve as a masked nitrene precursor. Upon thermal or photochemical activation, it can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or cyclization reactions to form new fused heterocyclic rings. For instance, the thermal cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles has been shown to produce novel fused pyrazolo[1,5-a]pyridinium systems through nitrene cyclization at the azine nitrogen. rsc.org
Similarly, a nitrene generated at the 7-position of the pyrazolo[3,4-c]pyridine core could potentially undergo intramolecular cyclization onto the pyrazole (B372694) or pyridine (B92270) ring, depending on the reaction conditions and the substitution pattern of the scaffold. This strategy offers a pathway to complex, polycyclic aromatic systems that would be difficult to access through other means. Other annulation strategies involving azides have been used to create substituted pyridines from enynyl azides. nih.gov
Functionalization of the Pyrazolo[3,4-C]pyridine Ring System
Beyond the chemistry of the azido group, the pyrazolo[3,4-c]pyridine scaffold itself is amenable to a variety of functionalization reactions, enabling the introduction of substituents at different positions on the heterocyclic core.
Recent advances in synthetic methodology have enabled the selective functionalization of the pyrazolo[3,4-c]pyridine ring system at multiple positions. rsc.org While the 7-position in the target compound is occupied by the azido group, these methods are highly relevant for modifying other sites, such as the C-3 and C-5 positions.
C-3 Functionalization: The C-3 position can be functionalized through a tandem borylation and Suzuki-Miyaura cross-coupling sequence. rsc.org This involves an initial iridium-catalyzed C-H borylation, followed by a palladium-catalyzed Suzuki-Miyaura reaction with an aryl or heteroaryl halide to introduce a new carbon-carbon bond.
C-5 Functionalization: For scaffolds containing a halogen (e.g., chloro or bromo) at the C-5 position, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination are effective for introducing amine substituents. rsc.org
C-7 Functionalization: While the title compound already possesses a 7-azido group, it is noteworthy that the parent scaffold can be selectively metalated at the C-7 position using reagents like TMPMgCl·LiCl. The resulting organometallic intermediate can then react with various electrophiles or undergo transmetalation and subsequent Negishi cross-coupling. rsc.org This highlights the inherent reactivity of the C-7 position.
Table 3: Vectorial Functionalization Strategies for the Pyrazolo[3,4-c]pyridine Scaffold
| Position | Methodology | Reagents | Resulting Functionalization |
|---|
The pyrazole portion of the scaffold contains two nitrogen atoms, N-1 and N-2, which can be selectively functionalized, most commonly via alkylation. The regioselectivity of N-alkylation is often influenced by the reaction conditions, including the choice of base and solvent, as well as the nature of the substituents on the ring. beilstein-journals.org
For the 1H-pyrazolo[3,4-c]pyridine system, conditions have been developed to selectively target either the N-1 or N-2 position. rsc.org For example, mesylation has been shown to selectively afford the N-1 protected product. rsc.org In contrast, other conditions might favor alkylation at the N-2 position. This selective functionalization is crucial for modulating the physicochemical properties of the molecule and for directing subsequent derivatization steps. The ability to control N-alkylation allows for the synthesis of distinct regioisomers with potentially different biological activities.
Computational Chemistry and Theoretical Studies of 7 Azido 1h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
To date, specific quantum chemical calculations detailing the electronic structure and molecular orbitals of 7-Azido-1H-pyrazolo[3,4-C]pyridine have not been reported in peer-reviewed literature. Such studies would typically involve the use of ab initio or DFT methods to determine key electronic properties. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution would be crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. A molecular electrostatic potential (MEP) map would further visualize the charge distribution and identify electron-rich and electron-poor regions, offering clues to intermolecular interactions.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity Profiles
While DFT has been applied to various heterocyclic compounds, specific studies on the reactivity and selectivity of this compound are not available. A thorough DFT investigation would involve the calculation of reactivity descriptors such as Fukui functions and dual descriptors to predict the most reactive sites for various types of chemical reactions. For the azido (B1232118) group, DFT could be used to model its participation in reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing insights into the regioselectivity and chemoselectivity of such transformations.
Prediction of Reaction Pathways, Transition States, and Activation Barriers
The prediction of reaction pathways for this compound through computational methods remains an open area of inquiry. Theoretical studies would be invaluable for mapping the potential energy surfaces of its reactions, such as thermal or photochemical decomposition of the azide (B81097) to form a highly reactive nitrene intermediate. By locating the transition state structures and calculating the associated activation energy barriers, researchers could predict the feasibility and kinetics of different reaction channels, guiding synthetic efforts and the design of new transformations.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
There is currently no published research on the use of molecular dynamics (MD) simulations to explore the conformational landscape and intermolecular interactions of this compound. MD simulations could provide a dynamic picture of the molecule's behavior in different environments, such as in solution or within a biological binding site. These simulations would be particularly useful for understanding the flexibility of the molecule and the nature of its non-covalent interactions, including hydrogen bonding and stacking, which are critical for its application in materials science and as a potential pharmaceutical agent.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 7 Azido 1h Pyrazolo 3,4 C Pyridine and Its Transformations
Application of High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying reactive intermediates in the transformations of 7-Azido-1H-pyrazolo[3,4-c]pyridine. nih.gov The high accuracy and sensitivity of HRMS allow for the determination of the elemental composition of transient species, even at low concentrations, which is critical for elucidating reaction mechanisms. nih.govrsc.org
In the study of azido (B1232118) compounds, HRMS can be employed to detect key intermediates formed during thermal or photochemical reactions. For instance, in the synthesis of pyrazolo[4,3-c]pyridines from azido-pyrazole precursors, HRMS is used to confirm the masses of the synthesized azides and the final cyclized products. nih.gov The technique is particularly valuable for identifying fleeting species such as nitrenes, which are expected intermediates from the decomposition of the azido group in this compound. While direct detection of the highly reactive nitrene is challenging, HRMS can identify its subsequent reaction products, providing indirect but compelling evidence for its formation.
The study of drug metabolism and degradation often employs liquid chromatography coupled with HRMS (LC-HRMS) to identify transformation products. mdpi.com For a compound like this compound, this approach could be used to characterize metabolites or degradation products formed under various conditions. The fragmentation patterns observed in the MS/MS spectra of these products can help to pinpoint the site of modification on the molecule. mdpi.com
Table 1: Potential Reaction Intermediates of this compound Detectable by HRMS
| Intermediate/Product Type | Proposed Structure | Key Diagnostic Feature in HRMS |
| Protonated Parent Molecule | [C6H5N5+H]+ | Accurate mass measurement corresponding to the elemental composition. |
| Nitrene Intermediate (transient) | C6H4N4 | Detection of subsequent trapping products with expected mass shifts. |
| Ring-Expanded Product | e.g., Triazepine derivative | Isomeric mass to the parent compound, distinguishable by fragmentation. |
| Amino Product | C6H6N4 | Mass increase corresponding to reduction of the azido group. |
This table is illustrative and based on the known reactivity of similar azido-heterocyclic compounds.
Utilization of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment and Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal for the unambiguous structural elucidation of this compound and its derivatives. ipb.pt While standard 1D ¹H and ¹³C NMR provide initial structural information, complex heterocyclic systems often require more sophisticated methods like 2D NMR for complete assignment. nih.govnih.govresearchgate.net
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between protons and carbons within the molecule. ipb.ptnih.govnih.gov For this compound, these techniques would be crucial to:
Confirm the substitution pattern: HMBC correlations can show long-range couplings between protons and carbons, confirming the position of the azido group at C7.
Distinguish between isomers: In reactions that could potentially yield different isomeric products, 2D NMR is often the definitive method for structural assignment. nih.govnih.gov
Elucidate reaction mechanisms: By characterizing the structure of reaction products in detail, NMR provides insights into the underlying mechanistic pathways.
Solid-state NMR (ssNMR) offers a powerful approach for characterizing the structure and dynamics of this compound in the solid phase. rsc.org This technique is particularly useful for studying crystalline or amorphous solids and can provide information that is complementary to X-ray crystallography. For instance, ssNMR can be used to:
Determine intermolecular packing: By observing through-space correlations, ssNMR can reveal how molecules are arranged in the crystal lattice.
Study polymorphism: Different crystalline forms of a compound will often give distinct ssNMR spectra, allowing for the identification and characterization of polymorphs.
Monitor solid-state reactions: In situ ssNMR can be used to follow the course of reactions occurring in the solid state, providing mechanistic details that are not accessible from solution-state studies. rsc.org
Table 2: Application of Advanced NMR Techniques to this compound
| NMR Technique | Information Gained | Relevance to this compound |
| 2D COSY | ¹H-¹H correlations | Establishes proton coupling networks within the pyridine (B92270) and pyrazole (B372694) rings. |
| 2D HSQC | Direct ¹H-¹³C correlations | Assigns protons to their directly attached carbons. |
| 2D HMBC | Long-range ¹H-¹³C correlations | Confirms the connectivity of the fused ring system and the position of the azido group. nih.govnih.gov |
| Solid-State NMR | Structure and dynamics in the solid state | Characterizes crystalline forms and intermolecular interactions. rsc.org |
Time-Resolved Spectroscopic Methods for Investigating Photochemical Processes
The azido group in this compound makes it a candidate for interesting photochemical transformations. Time-resolved spectroscopic techniques are essential for studying the ultrafast dynamics of these processes, allowing for the detection and characterization of short-lived excited states and reaction intermediates. nih.gov
Upon absorption of UV light, organic azides typically undergo rapid extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.net Time-resolved spectroscopy can monitor this process by observing the decay of the azide's absorption and the appearance of new transient absorptions corresponding to the nitrene. The subsequent reactions of the nitrene, which can include ring expansion, cyclization, or hydrogen abstraction, can also be followed in real-time. researchgate.netresearchgate.netnih.gov
Pump-probe spectroscopy, where a short laser pulse (the pump) initiates the photochemical reaction and a second, delayed pulse (the probe) monitors the changes in the sample's absorption or emission, is a key technique in this area. nih.govmdpi.com By varying the delay between the pump and probe pulses, the evolution of the system can be mapped out on timescales ranging from femtoseconds to milliseconds.
For this compound, time-resolved studies could provide answers to fundamental questions about its photochemistry, such as:
The lifetime of the initially formed excited state.
The timescale for nitrogen extrusion and nitrene formation.
The identity and lifetimes of any subsequent intermediates, such as azirines or ring-expanded species. researchgate.net
The quantum yield of the photochemical reaction. researchgate.net
Table 3: Expected Photochemical Intermediates and Their Probing by Time-Resolved Spectroscopy
| Intermediate | Formation Pathway | Expected Spectroscopic Signature |
| Singlet Nitrene | Photolysis of azide (B81097), extrusion of N₂ | Transient absorption in the visible or near-UV region. researchgate.net |
| Triplet Nitrene | Intersystem crossing from the singlet nitrene | Different transient absorption spectrum and longer lifetime compared to the singlet state. researchgate.net |
| Azirine/Ring-Expanded Isomers | Intramolecular cyclization/rearrangement of the nitrene | Unique transient absorption spectra, potentially with longer lifetimes than the nitrene. researchgate.netresearchgate.net |
X-ray Crystallography for Precise Crystalline State Structural Determination and Intermolecular Packing
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the crystalline state. mdpi.com A crystal structure of this compound would provide definitive information about its bond lengths, bond angles, and the planarity of the fused ring system. This data is invaluable for understanding the compound's electronic structure and reactivity.
Furthermore, the crystal structure reveals the details of intermolecular packing, including hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.netmdpi.com For a pyrazole-containing compound, the N-H group is a potential hydrogen bond donor, and the nitrogen atoms of the pyridine and pyrazole rings can act as hydrogen bond acceptors. mdpi.comresearchgate.net The aromatic rings can also participate in π-π stacking interactions, which can influence the physical properties of the material.
While a crystal structure for this compound is not currently available in the public domain, data from closely related pyrazole and fused heterocyclic systems can provide insights into the expected structural features. mdpi.comresearchgate.netmdpi.com For example, the crystal structures of other pyrazolo[3,4-c]pyridines would reveal the geometry of the core scaffold.
Table 4: Expected Crystallographic Data for this compound Based on Analogs
| Structural Parameter | Expected Value/Feature | Significance |
| Pyrazole Ring Geometry | Planar, with typical N-N, N-C, and C-C bond lengths. | Confirms the aromaticity and stability of the pyrazole moiety. |
| Pyridine Ring Geometry | Planar, with bond lengths indicative of aromaticity. | Confirms the structure of the pyridine portion of the scaffold. |
| Azido Group Geometry | Linear N-N-N arrangement. | Confirms the presence and geometry of the azido functional group. |
| Intermolecular Interactions | Potential for N-H···N hydrogen bonding and π-π stacking. mdpi.comresearchgate.net | Influences crystal packing, solubility, and other solid-state properties. |
This table is predictive and based on crystallographic data of similar heterocyclic compounds.
Photochemical Reactivity of 7 Azido 1h Pyrazolo 3,4 C Pyridine
Mechanisms of Photoinduced Nitrogen Extrusion from the Azido (B1232118) Group
The primary photochemical process for aryl azides, including 7-Azido-1H-pyrazolo[3,4-c]pyridine, is the extrusion of molecular nitrogen (N₂) upon absorption of UV light. This reaction proceeds through the formation of a highly reactive nitrene intermediate. The mechanism is initiated by the excitation of the azide (B81097) to its lowest excited singlet state. From this state, the molecule undergoes efficient intersystem crossing to a dissociative triplet state, leading to the loss of N₂ and the formation of a triplet nitrene. researchgate.netnih.gov
Quantum-chemical studies on related azidostyrylquinolines have shown that in the lowest excited singlet state (S₁), the σ* molecular orbital, which is antibonding for the Nα-Nβ bond of the azide group, becomes populated. researchgate.net This population of an antibonding orbital weakens the bond, facilitating its cleavage and the subsequent release of a stable dinitrogen molecule.
Excitation: The this compound molecule absorbs a photon, promoting an electron to a higher energy orbital (S₀ → S₁).
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to the triplet state (S₁ → T₁).
Nitrogen Extrusion: The molecule in the excited state expels a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a highly reactive nitrene species.
Characterization and Reactivity of Photogenerated Nitrene Species
The photolysis of this compound results in the formation of a 7-nitreno-1H-pyrazolo[3,4-c]pyridine intermediate. Nitrenes are highly reactive species with a nitrogen atom that has a sextet of electrons, making them potent electrophiles. The reactivity of the generated nitrene is dictated by its spin state (singlet or triplet).
Laser flash photolysis studies of analogous compounds like 4-azidopyridine-1-oxide have shown that the triplet nitrene is the dominant reactive intermediate. nih.gov The triplet nitrene is generally less reactive in concerted reactions and behaves more like a diradical. In contrast, the singlet nitrene, if formed, can undergo concerted intramolecular reactions.
The reactivity of the 7-nitreno-1H-pyrazolo[3,4-c]pyridine can be expected to follow several pathways:
Intramolecular Rearrangement: The nitrene can attack an adjacent position on the pyridine (B92270) or pyrazole (B372694) ring, potentially leading to ring expansion or contraction products. For instance, photolysis of some 3-azidopyridines leads to the formation of 1,4-diazepines. researchgate.net
Intermolecular Reactions: In the presence of a suitable solvent or trapping agent, the nitrene can react intermolecularly. For example, photolysis of phenyl azide in diethylamine (B46881) results in the formation of a 2-diethylamino-3H-azepine. researchgate.net
Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form an azo compound.
The specific reaction pathway will be influenced by the electronic properties of the pyrazolopyridine ring system and the reaction conditions.
Exploration of Photochromic and Photoresponsive Behavior
Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a property of interest for molecular switches and data storage. While direct evidence for the photochromic behavior of this compound is not extensively documented, the photochemical generation of reactive intermediates suggests the potential for creating photoresponsive systems.
The formation of colored, transient nitrene species or subsequent rearrangement products could lead to a change in the absorption spectrum of the system upon irradiation. The reversibility of such a process would depend on the stability of the photoproducts and whether they can revert to the original azido compound, either thermally or photochemically. Computational studies on related systems have explored the interconversion of isomers upon selective irradiation, a key aspect of photoresponsive behavior. nih.gov
The potential for photochromism in this system warrants further investigation, as the ability to control the electronic and structural properties with light could lead to novel applications.
Dependence of Photoreactions on Wavelength and Light Intensity
The efficiency and outcome of the photoreactions of this compound are expected to be dependent on the wavelength and intensity of the incident light.
Wavelength Dependence:
The wavelength of the excitation light must correspond to an absorption band of the azide. Aryl azides typically have strong absorption bands in the UV region. The specific wavelength can influence the initial excited state populated and, in some cases, the subsequent reaction pathways. For example, irradiation at different wavelengths could potentially favor the formation of either the singlet or triplet nitrene, although intersystem crossing is generally very efficient. nih.gov Computational studies on azidostyrylquinolines suggest that the protonated forms could be sensitive to visible light, indicating that the absorption properties and, therefore, the effective wavelength can be tuned by altering the chemical environment. researchgate.net
Light Intensity Dependence:
The intensity of the light source affects the rate of the photochemical reaction. Higher light intensity leads to a greater number of photons being absorbed per unit time, thus increasing the rate of nitrogen extrusion and nitrene formation. However, at very high intensities, two-photon absorption processes or secondary photolysis of the primary photoproducts might occur, leading to more complex reaction mixtures. Laser flash photolysis experiments, which use high-intensity laser pulses, are instrumental in studying the transient intermediates formed during these reactions. nih.govnih.gov
The table below summarizes the expected influence of these parameters on the photoreactivity of this compound, based on the behavior of analogous compounds.
| Parameter | Expected Effect on Photoreaction |
| Wavelength | Determines the efficiency of excitation. Shorter UV wavelengths are generally effective. The reaction pathway may show some wavelength dependence. |
| Light Intensity | Higher intensity increases the reaction rate. Very high intensity may lead to secondary photochemical reactions. |
Applications of 7 Azido 1h Pyrazolo 3,4 C Pyridine in Chemical Probes and Synthetic Building Blocks
Development of Bioorthogonal Chemical Probes through Click Chemistry Conjugation
The azido (B1232118) group on 7-Azido-1H-pyrazolo[3,4-c]pyridine makes it an ideal participant in bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. escholarship.org Specifically, the azide (B81097) functionality is a key partner in "click chemistry," most notably in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne, such as bicyclo[6.1.0]non-4-yne (BCN), is used in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net
The pyrazolo[3,4-c]pyridine core, coupled with the reactive azide, allows for the construction of targeted chemical probes. researchgate.net By conjugating this scaffold to a recognition element (e.g., a small molecule ligand, peptide, or sugar) via the azide-alkyne click reaction, researchers can create probes to label, visualize, or isolate specific biomolecules like proteins or enzymes within a complex cellular environment. researchgate.net For instance, the pyrazolopyridine scaffold itself is found in molecules that act as kinase inhibitors. nih.govnih.gov By using the 7-azido derivative, a probe could be synthesized to "click" onto a fluorescent dye or an affinity tag after binding to its target kinase, enabling researchers to study the enzyme's distribution and activity.
Table 1: Bioorthogonal Probe Components and Reactions
| Component | Role | Example Reaction | Product |
|---|---|---|---|
| This compound | Bioorthogonal handle (azide source) | Huisgen 1,3-dipolar cycloaddition | 1,2,3-Triazole conjugate |
| Alkyne-modified biomolecule/reporter | Reaction partner for conjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeled biomolecule |
Utilization as a Versatile Scaffold for the Construction of Complex Ligands and Molecular Tools
The rigid, bicyclic structure of the pyrazolo[3,4-c]pyridine core serves as an excellent scaffold for building complex and specific ligands. nih.gov A scaffold provides a defined three-dimensional arrangement of functional groups, which is crucial for precise interaction with biological targets like enzyme active sites or protein-protein interfaces. The pyrazolo[3,4-b]pyridine isomer, for example, is a well-established scaffold for developing potent kinase inhibitors, including those targeting TANK-binding kinase 1 (TBK1) and Pim-1 kinase. nih.govnih.gov
Starting with this compound, chemists can use the azido group as a synthetic handle to introduce a wide array of substituents and functionalities. The azide can be reduced to a primary amine (7-amino-1H-pyrazolo[3,4-c]pyridine), which can then be further modified through amide bond formation, alkylation, or other amine-based chemistries. researchgate.net This allows for the systematic exploration of the chemical space around the core scaffold, a process known as structure-activity relationship (SAR) studies, to optimize a ligand's binding affinity and selectivity for its target. nih.gov Derivatives of the related pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov
Table 2: Examples of Pyrazolopyridine-Based Complex Ligands
| Scaffold | Target | Therapeutic Area |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Pim-1 Kinase | Breast Cancer nih.gov |
| Pyrazolo[3,4-b]pyridine | TBK1 | Inflammation, Cancer nih.gov |
| Pyrazolo[4,3-c]pyridine | c-Met Kinase | Cancer nih.gov |
Role in the Divergent Synthesis of Structurally Diverse Heterocyclic Frameworks
Divergent synthesis is a strategy that allows for the creation of a wide variety of compounds from a common intermediate. This compound is a valuable starting point for such strategies due to its multiple reaction sites. The azide group itself is a versatile functional group; beyond click chemistry and reduction to an amine, it can undergo other transformations. For example, azides can react with phosphines in the Staudinger ligation or undergo thermal or photochemical decomposition to form highly reactive nitrenes. researchgate.net
These nitrene intermediates can then undergo various intramolecular cyclization or rearrangement reactions to yield entirely new heterocyclic ring systems. researchgate.netrsc.org For instance, a nitrene generated at the 7-position could potentially insert into one of the N-H bonds of the pyrazole (B372694) ring or rearrange to expand the ring system, leading to novel chemical structures that would be difficult to access through other synthetic routes. This allows chemists to rapidly generate a library of structurally diverse molecules from a single, readily accessible precursor, which can then be screened for biological activity. The synthesis of related aza-indazoles, for example, has been achieved through intramolecular cascade reactions. nih.gov
Table 3: Synthetic Transformations for Divergent Synthesis
| Reagent/Condition | Transformation of Azide | Potential Product Class |
|---|---|---|
| H₂/Pd or PPh₃/H₂O | Reduction | Aminopyrazolopyridines |
| Alkynes (with or without Cu(I)) | [3+2] Cycloaddition | Triazolyl-pyrazolopyridines |
| Heat or UV light (Photolysis) | Nitrene Formation | Rearranged or expanded heterocyclic systems researchgate.net |
Design and Synthesis of Photoactivatable Molecular Cages or Release Systems
Photoactivatable molecules, or "caged" compounds, are tools that allow researchers to control the release of a biologically active substance with spatial and temporal precision using light. The azide group is a known photolabile functional group. Upon irradiation with UV light, an azide can extrude nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. researchgate.net
This property can be harnessed to design photoactivatable systems based on the this compound scaffold. In one potential design, a biologically active molecule could be tethered to the pyrazolopyridine core in such a way that its activity is blocked. The azide at the 7-position would serve as the phototrigger. Upon light exposure, the azide would decompose, initiating a chemical rearrangement that cleaves the bond holding the active molecule, thereby releasing it from its "cage" and restoring its function. While specific examples utilizing this compound for this purpose are not extensively documented, the photolysis of a related compound, 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine, has been shown to proceed through a nitrene intermediate, demonstrating the feasibility of this approach within similar heterocyclic systems. researchgate.net This strategy offers a powerful method for studying dynamic biological processes in real-time. mpg.de
Structure Reactivity Relationships in 7 Azido 1h Pyrazolo 3,4 C Pyridine and Its Derivatives
Elucidation of Substituent Effects on the Reactivity of the Azido (B1232118) Moiety
The azido group is a versatile functional group known for its diverse reactivity, including cycloadditions, reductions, and rearrangements, often proceeding through highly reactive nitrene intermediates upon thermal or photochemical activation. The reactivity of the azido group in 7-Azido-1H-pyrazolo[3,4-C]pyridine is profoundly influenced by the electronic nature of substituents on the heterocyclic ring system.
Thermal Reactivity: The thermal decomposition of aryl and heteroaryl azides to form nitrenes is a well-documented process. The rate of this decomposition is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) tend to stabilize the azido group, increasing the activation energy for dinitrogen extrusion and thus requiring higher temperatures for decomposition. Conversely, electron-donating groups (EDGs) can destabilize the azido group, facilitating nitrene formation at lower temperatures.
In the context of this compound, substituents at various positions on the bicyclic ring would be expected to modulate the reactivity of the C7-azido group. For instance, an electron-donating substituent at the C5 position would likely increase the electron density on the pyridine (B92270) ring, thereby destabilizing the azido group and promoting its decomposition. In contrast, an electron-withdrawing group at the same position would have a stabilizing effect.
Interactive Data Table: Predicted Substituent Effects on Thermal Decomposition of this compound Derivatives
| Substituent at C5 | Electronic Effect | Predicted Decomposition Temperature | Predicted Relative Rate of Nitrene Formation |
| -NO₂ | Electron-Withdrawing | High | Slow |
| -CN | Electron-Withdrawing | Moderately High | Slow |
| -Cl | Weakly Electron-Withdrawing | Moderate | Moderate |
| -H | Neutral | Moderate | Baseline |
| -CH₃ | Electron-Donating | Moderately Low | Fast |
| -OCH₃ | Strong Electron-Donating | Low | Very Fast |
Photochemical Reactivity: The photochemical decomposition of azides provides an alternative pathway to nitrene formation, often under milder conditions than thermal methods. The quantum yield of this process can also be influenced by substituents. Substituents that extend the conjugation of the aromatic system can affect the absorption wavelength and the efficiency of intersystem crossing to the reactive triplet state.
Cycloaddition Reactions: The azido group can also participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazoles. The rate and regioselectivity of these "click" reactions are also subject to electronic effects. Electron-withdrawing substituents on the pyrazolo[3,4-C]pyridine ring would lower the energy of the LUMO of the azide (B81097), potentially accelerating the reaction with electron-rich alkynes.
Investigation of Electronic and Steric Influences on Pyrazolo[3,4-C]pyridine Ring Transformations
The pyrazolo[3,4-C]pyridine ring system, being a fused heterocyclic scaffold, can undergo various transformations, including ring-opening, rearrangement, and further annulation reactions. These transformations are sensitive to both the electronic environment of the ring and the steric hindrance imposed by substituents.
The presence of bulky substituents near the site of reaction can sterically hinder the approach of reagents or disfavor certain transition states, thereby altering the course of a reaction. For instance, a bulky substituent at the C5 position could influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring.
Functionalization of the Heterocyclic Core: The pyrazolo[3,4-C]pyridine ring can be functionalized at various positions. Recent studies have demonstrated that selective metalation and cross-coupling reactions can be employed to introduce a variety of substituents at the C3, C5, and C7 positions. worktribe.comrsc.org The success of these reactions is often dependent on the electronic nature of the starting material and the steric accessibility of the target position. For example, the presence of a strongly electron-donating group might deactivate certain positions towards electrophilic attack while activating others.
Interactive Data Table: Predicted Influence of Substituents on Ring Transformations
| Substituent | Position | Electronic/Steric Effect | Predicted Transformation |
| -NO₂ | C5 | Strong Electron-Withdrawing | Increased susceptibility to nucleophilic attack |
| -tBu | C3 | Bulky, Weakly Electron-Donating | Steric hindrance to reactions at C3 and N2 |
| -NH₂ | C5 | Strong Electron-Donating | Activation towards electrophilic substitution |
| -Br | C3 | Electron-Withdrawing, Halogen Bonding | Site for cross-coupling reactions |
Theoretical Approaches to Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Designed Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for predicting the chemical reactivity and physical properties of new molecules based on their structure. For a series of designed derivatives of this compound, a QSAR/QSPR approach can provide valuable insights for prioritizing synthetic targets.
Descriptor Calculation: The first step in a QSAR/QSPR study involves the calculation of a wide range of molecular descriptors for a set of known or hypothetical compounds. These descriptors can be classified into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the energy of the LUMO of the azide could be correlated with its reactivity in cycloaddition reactions.
Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft. These are crucial for understanding how bulky substituents might affect reaction rates.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.
Thermodynamic Descriptors: These include properties like heat of formation and solvation energy, which can be correlated with the stability and reactivity of the compounds.
Model Development and Validation: Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed or predicted reactivity (e.g., rate of azide decomposition, yield of a specific ring transformation). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose.
The predictive power of the generated QSAR/QSPR model must be rigorously validated using both internal and external validation techniques. A robust and predictive model can then be used to estimate the reactivity of newly designed derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired properties. For example, a model could be developed to predict the thermal stability of different substituted 7-azido-1H-pyrazolo[3,4-C]pyridines, which would be critical for applications where controlled release of a nitrene is desired.
Interactive Data Table: Example of Descriptors for a QSAR Study
| Compound | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) | LogP | Predicted Reactivity (Arbitrary Units) |
| This compound | -6.5 | -1.2 | 150 | 1.5 | 5.0 |
| 5-Nitro-7-azido-1H-pyrazolo[3,4-C]pyridine | -7.2 | -2.0 | 175 | 1.2 | 3.5 |
| 5-Amino-7-azido-1H-pyrazolo[3,4-C]pyridine | -5.8 | -0.8 | 160 | 0.9 | 7.2 |
| 3-Methyl-7-azido-1H-pyrazolo[3,4-C]pyridine | -6.4 | -1.1 | 165 | 2.0 | 5.5 |
Future Research Directions and Emerging Trends for 7 Azido 1h Pyrazolo 3,4 C Pyridine
Integration with Automated Synthesis and Flow Chemistry Methodologies
The inherent reactivity and potential energetic nature of the azide (B81097) functional group make 7-Azido-1H-pyrazolo[3,4-c]pyridine an ideal candidate for integration with automated synthesis and flow chemistry. nih.gov These technologies offer enhanced safety, reproducibility, and scalability for chemical processes.
Continuous-flow reactors, with their small reaction volumes and superior heat and mass transfer, can mitigate the risks associated with the thermal decomposition of energetic intermediates like organic azides. organic-chemistry.org The synthesis of various azides has been successfully demonstrated using flow chemistry, highlighting the potential for safer and more efficient production of this compound and its derivatives.
Future research will likely focus on developing robust, automated flow synthesis protocols for this compound. This could involve the continuous diazotization of a corresponding amino-precursor followed by in-line azidation. Such a process would not only enhance safety but also enable the on-demand generation of the azide for immediate use in subsequent reactions, minimizing the need for storage of this potentially hazardous material. The integration of in-line purification and analysis would further streamline the synthesis of diverse libraries based on this scaffold.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk due to accumulation of energetic intermediates. | Enhanced safety due to small reaction volumes and superior heat control. |
| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer scalability. |
| Reproducibility | Can be variable due to localized concentration and temperature gradients. | High reproducibility due to precise control over reaction parameters. |
| Integration | Difficult to integrate multiple reaction steps seamlessly. | Amenable to multi-step, automated synthesis with in-line purification. |
Exploration of Novel and Unprecedented Reaction Manifolds
The azide moiety in this compound is a versatile functional group that can participate in a wide range of chemical transformations beyond the well-established Huisgen 1,3-dipolar cycloaddition. nih.gov Future investigations will likely delve into uncovering novel and unprecedented reaction manifolds for this compound.
One promising area is the exploration of transition metal-catalyzed reactions that activate the azide group for transformations other than cycloadditions. For instance, rhodium- or iridium-catalyzed nitrene transfer reactions could lead to the formation of novel C-N bonds and the construction of complex heterocyclic systems. mdpi.com The unique electronic properties of the pyrazolo[3,4-c]pyridine core could influence the reactivity of the nitrene intermediate, potentially leading to unexpected and selective cyclization or insertion reactions.
Furthermore, the development of novel photocatalytic methods for the activation of the azide group presents another exciting frontier. Visible-light-mediated reactions could offer milder and more selective pathways for the functionalization of the molecule, avoiding the high temperatures often required for thermal azide reactions. Research in this area could uncover new types of cycloadditions, aminations, or rearrangements that are not accessible through traditional methods. rsc.org
Development of Next-Generation Molecular Scaffolds and Chemical Tools
The pyrazolo[3,4-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govrsc.org The presence of the 7-azido group provides a powerful handle for the construction of next-generation molecular scaffolds and sophisticated chemical tools.
A key future direction will be the utilization of this compound in the synthesis of covalent and photoaffinity-based kinase probes. The azide can be readily converted to an amine, which can then be elaborated into a reactive warhead for covalent inhibition. Alternatively, the azide itself can serve as a photoactivatable cross-linking group in photoaffinity labeling experiments to identify the binding partners of pyrazolopyridine-based inhibitors. nih.gov
The azide group is also a prime functional group for bioorthogonal chemistry. It can be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC) to conjugate the pyrazolo[3,4-c]pyridine core to biomolecules or reporter tags in a biological setting without interfering with native cellular processes. This opens up avenues for in-situ target identification and visualization studies.
Table 2: Potential Applications of this compound in Chemical Biology
| Application | Description |
| Covalent Inhibitors | The azide can be reduced to an amine and functionalized with an electrophilic warhead to form irreversible bonds with target proteins. |
| Photoaffinity Labeling | The azide group can be photolyzed to a reactive nitrene, which forms a covalent bond with nearby residues in a protein binding pocket. |
| Bioorthogonal Ligation | The azide can react with alkyne-tagged molecules via "click chemistry" for applications in imaging, proteomics, and drug delivery. |
Addressing Unexplored Reactivity Patterns and Overcoming Synthetic Challenges
Despite its potential, the synthesis and functionalization of this compound are not without challenges. Future research will need to address these hurdles to fully unlock the synthetic utility of this compound.
One of the primary challenges is achieving regioselective functionalization of the heterocyclic core. nih.govnih.govresearchgate.netnih.gov The pyrazolo[3,4-c]pyridine system has multiple nitrogen atoms and reactive carbon positions, making selective modification difficult. rsc.orgrsc.org Developing novel synthetic methods that allow for precise control over the regioselectivity of reactions on the pyrazole (B372694) and pyridine (B92270) rings will be crucial. This could involve the use of advanced directing groups or the exploration of substrate-controlled reactions. nih.govnih.gov
Another area for future investigation is the stability and handling of this compound. While the azide group is a powerful synthetic tool, it also introduces potential instability. nih.gov A thorough understanding of the compound's thermal and chemical stability will be necessary for its safe and effective use. The development of stabilized formulations or in-situ generation protocols will be important for practical applications.
Finally, exploring the reactivity of the pyrazole N-H bond in conjunction with the 7-azido group could lead to novel intramolecular cyclization reactions, providing access to new tricyclic and tetracyclic heterocyclic systems. The interplay between these two functional groups has the potential to yield complex molecular architectures that are not readily accessible through other means. nih.gov
Q & A
Basic Research Question: How can researchers optimize the synthesis of 7-Azido-1H-pyrazolo[3,4-C]pyridine?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step reactions, including halogenation, azide substitution, and regioselective functionalization. Key considerations include:
- Stepwise Yield Optimization : Monitor reaction intermediates via HPLC or TLC to ensure purity before proceeding to subsequent steps. For example, halogenation of the pyrazolo[3,4-c]pyridine core (e.g., bromination or iodination) should achieve >85% yield to minimize losses .
- Reagent Selection : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for azide introduction, ensuring stoichiometric control to avoid side products .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization for final product isolation .
Advanced Research Question: What strategies enable regioselective functionalization of the pyrazolo[3,4-C]pyridine core?
Methodological Answer:
Regioselective functionalization requires precise control of reaction vectors:
- Directed Metalation : Use directing groups (e.g., bromine at position 5) to guide palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig) to specific positions .
- Protection-Deprotection : Temporarily protect reactive sites (e.g., THP protection of the pyrazole nitrogen) to enable selective azide substitution at position 7 .
- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design .
Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use - and -NMR to confirm azide placement and core structure. For example, the azide group at position 7 induces distinct deshielding in adjacent protons .
- IR Spectroscopy : Validate the azide (-N) stretch at ~2100–2200 cm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+H]) .
Advanced Research Question: How can contradictions in spectral data be resolved for complex derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or dynamic equilibria. Mitigation strategies:
- Variable-Temperature NMR : Identify tautomeric shifts by analyzing spectra at different temperatures (e.g., 25°C vs. −40°C) .
- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to assign overlapping signals .
Basic Research Question: How is the biological activity of this compound evaluated in kinase inhibition studies?
Methodological Answer:
- In Vitro Assays : Use enzymatic assays (e.g., ADP-Glo™) to measure FGFR or BTK inhibition. IC values <100 nM indicate high potency .
- Cell-Based Models : Test antiproliferative effects in FGFR1-driven H1581 xenograft models .
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to confirm target specificity .
Advanced Research Question: How can computational workflows predict binding interactions of 7-Azido derivatives with unresolved receptors?
Methodological Answer:
- Homology Modeling : Build receptor models (e.g., hA3R) using templates like inactive GPCRs. Validate with MD simulations (>100 ns) to assess stability .
- Binding Affinity Ranking : Use free-energy perturbation (FEP) or MM/GBSA to rank ligands based on ΔG values .
- Kinetic Analysis : Calculate dissociation constants () via metadynamics to prioritize slow-offset inhibitors .
Basic Research Question: What are the recommended storage conditions for this compound?
Methodological Answer:
- Storage : Keep at 2–8°C under inert atmosphere (argon or nitrogen) to prevent azide degradation .
- Handling : Use amber vials to avoid photolysis. Conduct stability tests via accelerated aging (40°C/75% RH for 1 month) to assess decomposition .
Advanced Research Question: What degradation pathways occur under varying pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the azide group may lead to hydrazoic acid (HN) release, detectable via GC-MS headspace analysis .
- Thermal Stress : Above 40°C, azide decomposition generates nitrogen gas (monitored by TGA-DSC) and reactive intermediates (trapped with radical scavengers) .
Advanced Research Question: How do substituents at position 7 influence pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Azides enhance metabolic stability but may reduce solubility. Compare with halogenated analogs (e.g., 7-chloro derivatives) using logP measurements .
- Biological Half-Life : Use pharmacokinetic studies in rodents to correlate substituent effects with AUC and .
Basic Research Question: How do synthetic methodologies for pyrazolo[3,4-C]pyridines compare across literature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
